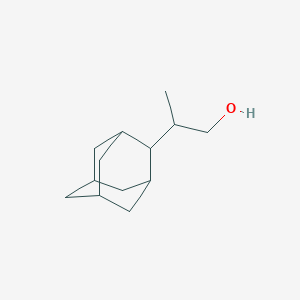

2-(2-Adamantyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-adamantyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEOFCJCSFJASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1C2CC3CC(C2)CC1C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Derivatization Pathways of 2 2 Adamantyl Propan 1 Ol

Oxidative Transformations

The oxidation of the primary alcohol group in 2-(2-adamantyl)propan-1-ol is a fundamental transformation that can be controlled to yield either aldehydes or carboxylic acids, depending on the choice of oxidant and reaction conditions. libretexts.orgmasterorganicchemistry.com

Primary alcohols are oxidized to aldehydes as an intermediate step before further oxidation to carboxylic acids. chemguide.co.uk The selective synthesis of the corresponding aldehyde, 2-(2-adamantyl)propanal, from this compound requires mild oxidizing agents and conditions that prevent overoxidation. libretexts.org Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this purpose. Another strategy involves using an excess of the alcohol and distilling the aldehyde as it forms, taking advantage of its lower boiling point compared to the starting alcohol. chemguide.co.uk

Table 1: Reagents for Selective Oxidation to Aldehydes

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temperature | 2-(2-Adamantyl)propanal | Mild conditions, minimizes overoxidation. |

| Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂), Room Temperature | 2-(2-Adamantyl)propanal | Known for high yields and operational simplicity. |

This table presents common reagents and conditions for the selective oxidation of primary alcohols to aldehydes, applicable to this compound.

It is important to note that the direct oxidation of a primary alcohol like this compound to a ketone is not a standard transformation. Secondary alcohols are oxidized to ketones. youtube.com For instance, the oxidation of a secondary alcohol like propan-2-ol yields propanone. chemguide.co.uk

For the exhaustive oxidation of this compound to its corresponding carboxylic acid, 2-(2-adamantyl)propanoic acid, stronger oxidizing agents and more vigorous conditions are necessary. libretexts.org This ensures that the intermediate aldehyde is fully converted. stackexchange.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like potassium dichromate (K₂Cr₂O₇) or chromic acid (H₂CrO₄) in the presence of a strong acid such as sulfuric acid. libretexts.orgstackexchange.com The reaction is typically performed by heating the mixture under reflux to drive the reaction to completion. libretexts.org

Table 2: Reagents for Controlled Oxidation to Carboxylic Acids

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Potassium dichromate (K₂Cr₂O₇) / Sulfuric Acid (H₂SO₄) | Heat, Reflux | 2-(2-Adamantyl)propanoic acid | A classic and effective method. The orange dichromate(VI) ion is reduced to the green chromium(III) ion. libretexts.org |

| Potassium permanganate (KMnO₄) | Basic solution, followed by acid workup | 2-(2-Adamantyl)propanoic acid | A powerful and cost-effective oxidant. |

This table outlines common reagents and conditions for the oxidation of primary alcohols to carboxylic acids, as would be applied to this compound.

Reductive Reactions

The hydroxyl group of this compound is already in a reduced state. Therefore, reductive reactions targeting this functional group would involve its complete removal (deoxygenation) to yield the corresponding alkane, 2-propyladamantane. This is a challenging transformation because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org

A common strategy involves a two-step process:

Conversion to a better leaving group: The hydroxyl group is first converted into a tosylate or mesylate ester, or an alkyl halide.

Reduction: The resulting intermediate is then reduced using a strong hydride reducing agent, such as lithium aluminum hydride (LiAlH₄).

This sequence effectively replaces the C-O bond with a C-H bond, completing the deoxygenation process.

Nucleophilic Substitutions at the Hydroxyl Center

The hydroxyl group of an alcohol is a poor leaving group, which limits its direct participation in nucleophilic substitution reactions. libretexts.org To facilitate substitution at the hydroxyl center of this compound, the -OH group must first be converted into a better leaving group.

Two primary strategies are employed:

Protonation in Strong Acid: In the presence of strong hydrohalic acids (HBr, HCl, HI), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). Water is an excellent leaving group, allowing the halide anion to act as a nucleophile and attack the carbon center via an Sₙ2 mechanism for a primary alcohol like this. libretexts.org

Conversion to Sulfonate Esters: The alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270). This forms a sulfonate ester (e.g., a tosylate), where the sulfonate anion is an excellent leaving group, readily displaced by a wide range of nucleophiles. libretexts.org

These activation methods open the door to synthesizing various derivatives, such as alkyl halides, azides, and nitriles, from this compound.

Formation of Ethers and Esters

The hydroxyl group of this compound is a key functional handle for the synthesis of ethers and esters.

Ether Synthesis: The most versatile method for preparing ethers from this alcohol is the Williamson ether synthesis. wikipedia.org This Sₙ2 reaction involves two steps: first, the deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide ion. libretexts.orglibretexts.org This potent nucleophile then displaces a halide from a primary alkyl halide to form the ether. wikipedia.orgmasterorganicchemistry.com

Ester Synthesis: Esters can be readily prepared through several methods. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comlibretexts.org This is a reversible equilibrium-controlled process. masterorganicchemistry.com Alternatively, for a faster and irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine to neutralize the acidic byproduct. libretexts.orglibretexts.org

Functionalization of the Adamantyl Core in the Presence of the Propanol (B110389) Moiety

The adamantane (B196018) cage is known for its high stability and unique reactivity, particularly at its tertiary bridgehead positions (C-H bonds). uni-giessen.deresearchgate.net These positions are susceptible to electrophilic substitution and radical-mediated functionalization. When modifying the adamantyl core of this compound, the reactivity of the propanol side-chain must be considered.

Depending on the reaction conditions, the hydroxyl group may interfere or require protection. For example, in strong acidic conditions used for some electrophilic substitutions on the adamantane ring, the alcohol could undergo side reactions like dehydration or rearrangement. Protecting the hydroxyl group, for instance as a silyl (B83357) ether or an acetate (B1210297) ester, can prevent these unwanted reactions, allowing for selective functionalization of the adamantyl core. Following the modification of the adamantane skeleton, the protecting group can be removed to restore the propanol moiety. This approach allows for the synthesis of complex adamantane derivatives where both the core and the side chain are specifically functionalized. researchgate.net

Iv. Computational Chemistry and Theoretical Analysis of 2 2 Adamantyl Propan 1 Ol

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules from first principles. These calculations can predict stable conformations, electronic structure, and the nature of non-covalent interactions with high accuracy.

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like 2-(2-adamantyl)propan-1-ol, the potential energy surface can feature multiple local minima, each representing a stable conformer. The primary sources of conformational isomerism in this molecule are the rotations around the C-C bond linking the adamantyl cage to the propanol (B110389) moiety and the C-O bond of the alcohol group.

Based on studies of similar secondary alcohols like 2-adamantanol (B149831), the orientation of the hydroxyl group is a key determinant of conformational stability. nih.gov Theoretical calculations on 2-adamantanol have identified distinct conformers based on the dihedral angle of the H-O-C-H group, primarily classifying them as gauche and anti rotamers. mdpi.com For this compound, additional rotational freedom exists. A systematic conformational search would typically be performed using force fields like MMFF or through quantum mechanical methods to identify all low-energy structures. nih.gov The optimization of these initial guesses using DFT, often with dispersion corrections (e.g., B3LYP-D3(BJ) or ωB97XD) to accurately model the bulky adamantyl group, would yield the final geometries and their relative energies. nih.gov

The expected stable conformers would differ in the orientation of the propanol substituent relative to the adamantane (B196018) cage. The table below outlines the plausible conformers arising from key dihedral angle rotations, which would be the primary targets for a full computational geometry optimization.

| Dihedral Angle 1 (C-C-C-C) | Dihedral Angle 2 (H-O-C-C) | Expected Relative Stability | Notes |

| Staggered | Gauche | High | Minimizes steric hindrance between the bulky adamantyl group and the methyl/hydroxyl groups. |

| Staggered | Anti | Moderate | The anti orientation of the hydroxyl proton might be slightly less stable due to fewer intramolecular interactions. |

| Eclipsed | Gauche / Anti | Low | Eclipsing interactions between the adamantyl cage and the propanol side chain would introduce significant steric strain, destabilizing these conformers. |

This interactive table outlines the expected conformers for this compound based on general principles of conformational analysis. The relative stabilities are predictive and would require specific DFT calculations for quantitative validation.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to act as an electron donor (nucleophile), while the LUMO relates to its ability to act as an electron acceptor (electrophile). youtube.com The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. libretexts.org

For this compound, DFT calculations would reveal the distribution and energies of these orbitals. Based on computational studies of other adamantyl alcohols and functionalized adamantanes, specific predictions can be made. dergipark.org.trresearchgate.net

Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to be localized predominantly on the oxygen atom of the hydroxyl group. Specifically, it would correspond to one of the non-bonding p-orbitals (lone pairs) of the oxygen, as this is the most electron-rich and highest-energy site available for donation in nucleophilic reactions or hydrogen bonding. tandfonline.com

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is anticipated to be an antibonding orbital (σ*) associated with the C-O and C-H bonds of the propanol fragment. This orbital would be the primary acceptor of electron density in reactions with electrophiles or under reducing conditions.

DFT studies on related adamantane derivatives have successfully used functionals like B3LYP and M06-2X with basis sets such as 6-311+G(2df,2p) to calculate and visualize these frontier orbitals. tandfonline.com The table below summarizes the conceptual findings from a frontier orbital analysis.

| Orbital | Expected Localization | Chemical Role | Implied Reactivity |

| HOMO | Oxygen lone pairs (p-type orbital) | Electron Donor (Nucleophile) | Site of protonation, coordination to Lewis acids, and initiation of oxidation. |

| LUMO | σ* orbitals of the propanol moiety | Electron Acceptor (Electrophile) | Site of attack by strong nucleophiles (under conditions facilitating displacement of the hydroxyl group). |

| HOMO-LUMO Gap | N/A (Requires calculation) | Indicator of Kinetic Stability | A large gap would suggest high stability and low reactivity, characteristic of saturated alkanols. |

This interactive table describes the predicted characteristics of the frontier molecular orbitals of this compound based on FMO theory and data from related molecules.

The hydroxyl group of this compound enables it to participate in hydrogen bonding, a critical non-covalent interaction that dictates its physical properties and interactions with other molecules. Quantum chemical investigations are essential for characterizing the geometry, strength, and nature of these bonds.

A detailed study combining microwave spectroscopy and DFT calculations on the closely related 2-adamantanol provides significant insight. nih.govmdpi.com This research successfully characterized the hydrogen-bonded dimer and monohydrate of 2-adamantanol in the gas phase. Two different O-H···O hydrogen-bonded dimers were observed, both involving a gauche conformation of the hydroxyl groups. nih.gov The formation of these dimers and their specific geometries are governed by a delicate balance of electrostatic attraction from the hydrogen bond and repulsive van der Waals forces between the bulky adamantyl cages.

The study employed various DFT functionals, including B3LYP-D3(BJ) and B2PLYP-D3(BJ), to calculate the structures and binding energies of these complexes. nih.govmdpi.com Similar hydrogen-bonding patterns are expected for this compound, which would form dimers and clusters in condensed phases or with other protic molecules like water. The key interaction would be the O-H···O bond, where one alcohol molecule acts as the hydrogen bond donor and another acts as the acceptor. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to further analyze the electron density at the bond critical points to quantify the strength and nature (e.g., electrostatic vs. covalent character) of these interactions. nih.gov

| Complex Studied (Analog) | Computational Method | Key Finding | H-Bond Distance (Å) |

| 2-Adamantanol Dimer (Isomer A) | B3LYP-D3(BJ)/def2-TZVP | Gauche-gauche O-H···O bonded structure | 1.968 |

| 2-Adamantanol Dimer (Isomer B) | B3LYP-D3(BJ)/def2-TZVP | Alternative gauche-gauche O-H···O bonded structure | 1.964 |

| 2-Adamantanol-Water Complex | B2PLYP-D3(BJ)/def2-TZVP | Water acts as a proton donor to the alcohol's oxygen. | 1.936 |

This interactive table presents experimental and computational data on hydrogen bonding in 2-adamantanol, a close structural analog of this compound. The findings are directly relevant for understanding the intermolecular interactions of the title compound. Data sourced from Molecules 2022, 27(8), 2584. mdpi.com

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are the tool of choice for exploring the dynamic behavior of molecules over time, particularly in a solution environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and complexation events on timescales from picoseconds to microseconds.

The behavior of this compound in solution is governed by the interplay between its hydrophobic adamantyl cage and its hydrophilic alcohol headgroup. MD simulations can model this behavior explicitly by surrounding the molecule with a "box" of solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane) and simulating their collective motion.

In an aqueous environment, MD simulations would likely show water molecules forming a structured hydration shell around the hydroxyl group through hydrogen bonding. Conversely, the hydrophobic adamantyl group would disrupt the local hydrogen-bonding network of water, leading to the "hydrophobic effect," where water molecules organize into a cage-like structure around the non-polar solute. This effect is a primary driving force for aggregation or binding to other hydrophobic entities. nih.gov

Simulations would also capture the dynamic transitions between the different conformers identified by quantum chemical calculations. The solvent can influence the conformational equilibrium; for instance, a polar solvent might stabilize conformers with a more exposed hydroxyl group, while a non-polar solvent might favor more compact structures. DFT studies on a related adamantane derivative have shown that solvent type can slightly alter the energies of frontier orbitals, indicating a change in electronic properties and reactivity in solution. tandfonline.com MD simulations provide the temporal dimension to these effects, showing the frequency and pathways of conformational changes as the molecule tumbles and interacts with the surrounding solvent. nih.gov

The adamantyl group is a classic "guest" in supramolecular chemistry, known for its exceptionally strong binding affinity to the hydrophobic cavity of cyclodextrin (B1172386) "hosts." nih.gov This interaction is of great interest for applications in drug delivery, sensing, and materials science. MD simulations are an invaluable tool for studying the dynamics of this host-guest complexation. nih.gov

For this compound, the guest moiety is the 2-adamantyl group. When placed in an aqueous solution with a host like β-cyclodextrin, MD simulations can model the entire binding process:

Initial Encounter: The host and guest, initially separated and solvated, diffuse through the solution.

Inclusion: Driven by the hydrophobic effect, the adamantyl group sheds its ordered water shell and enters the non-polar cyclodextrin cavity, releasing these water molecules into the bulk solvent, which is an entropically favorable process.

Complex Dynamics: Once inside, the adamantyl group is not static. The simulation can reveal its preferred orientation, the degree of rotational and translational freedom within the cavity, and the dynamics of the propanol side chain, which would remain exposed to the solvent.

Dissociation: The simulation can also be used to calculate the free energy of binding (via methods like umbrella sampling or steered MD) and to observe the rare event of the guest molecule exiting the host cavity, providing rates for association and dissociation. acs.org

Studies on similar adamantane-cyclodextrin systems have used MD to elucidate the "node-rebar-cement" mechanism in supramolecular hydrogel formation and to confirm the 1:1 stoichiometry of the complexes. nih.govmdpi.com These simulations confirm that the primary driving force is the favorable interaction between the hydrophobic adamantyl group and the non-polar cyclodextrin interior.

Reaction Mechanism Predictions and Energetic Profiles

Computational chemistry is a vital tool for elucidating the potential reaction mechanisms available to this compound and for quantifying the associated energetic changes. Theoretical calculations can map out the potential energy surface for a given reaction, identifying transition states, intermediates, and the activation energies that govern reaction rates.

For an alcohol like this compound, a primary reaction of interest is dehydration. DFT calculations can be employed to model this process, as has been done for simpler alcohols like 2-propanol. arxiv.org Such studies typically investigate the thermochemistry of the reaction, including the enthalpy and free energy changes, to determine the conditions under which the reaction is favorable. arxiv.org For instance, the dehydration of 2-propanol was found to be entropically driven, favoring higher temperatures. arxiv.org A similar approach for this compound would involve calculating the energy of the reactant, the carbocation intermediate that would form upon protonation of the hydroxyl group and subsequent loss of water, and the final alkene product.

The bulky adamantyl group is expected to significantly influence the stability of intermediates and transition states. Computational studies on other adamantane derivatives have explored conformational energetics, revealing energy barriers between different spatial arrangements of the molecule. mdpi.com For this compound, theoretical calculations would be crucial in understanding how the sterically demanding adamantyl cage affects the stability of potential carbocation intermediates and the regioselectivity of elimination reactions.

The energetic profile for a reaction like acid-catalyzed dehydration would be calculated by identifying the structures of all stationary points (reactants, intermediates, transition states, and products) along the reaction coordinate. The energies of these points are then used to construct a reaction energy diagram. An illustrative hypothetical energetic profile for the dehydration of this compound is presented below.

Table 1: Hypothetical Energetic Profile for Dehydration of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0 |

| Transition State 1 | Protonation of hydroxyl group | +10 |

| Intermediate 1 | Protonated alcohol | +5 |

| Transition State 2 | Loss of water to form carbocation | +25 |

| Intermediate 2 | 2-(2-Adamantyl)propan-1-yl cation | +15 |

| Transition State 3 | Deprotonation to form alkene | +20 |

| Product | 2-(2-Adamantyl)prop-1-ene | -5 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be determined through quantum chemical calculations.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for structure elucidation and the interpretation of experimental spectra. asianresassoc.orgnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts using DFT calculations has become a standard procedure in organic chemistry. nih.govnmrdb.orgresearchgate.net The process typically involves:

Generating various possible conformations of the molecule.

Optimizing the geometry of each conformer using DFT.

Calculating the NMR shielding tensors for each optimized structure.

Averaging the chemical shifts based on the Boltzmann population of the conformers.

For this compound, this approach would provide theoretical chemical shifts for each unique proton and carbon atom. These predicted values, when compared to experimental data, can confirm the structural assignment. The accuracy of these predictions can be quite high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C, depending on the computational level of theory and basis set used. nih.gov

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |

| C1' | 70.2 | H1' (x2) | 3.55 |

| C2' | 40.5 | H2' (x1) | 1.90 |

| C3' | 18.9 | H3' (x3) | 0.95 |

| C2 (Adamantyl) | 45.1 | H2 (Adamantyl) | 2.10 |

| Bridgehead C (Adamantyl) | 38.5 | Bridgehead H (Adamantyl) | 1.85 |

| Methylene (B1212753) C (Adamantyl) | 28.7 | Methylene H (Adamantyl) | 1.75 |

| -OH | - | -OH | 1.50 (variable) |

Note: These values are hypothetical and serve as an example of what a computational prediction would provide. The adamantyl cage has several distinct carbon and hydrogen environments whose shifts would be individually calculated.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated from the vibrational frequencies obtained after a geometry optimization. researchgate.netresearchgate.net These calculations yield the wavenumbers and intensities of the fundamental vibrational modes. For this compound, the calculated IR spectrum would be expected to show characteristic absorption bands. The O-H stretching vibration, for instance, is a prominent feature in the IR spectra of alcohols, typically appearing as a broad band around 3200-3500 cm⁻¹. docbrown.info The C-H stretching vibrations of the propanol and adamantyl moieties would be predicted in the 2850-3000 cm⁻¹ region, while the C-O stretching vibration would appear in the 1000-1200 cm⁻¹ range. The complex vibrations of the adamantyl cage would contribute to the fingerprint region of the spectrum (<1500 cm⁻¹). researchgate.net Comparing the calculated spectrum with an experimental one can aid in the assignment of vibrational modes and confirm the presence of specific functional groups.

Table 3: Predicted Prominent IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H stretch | ~3400 | Strong, Broad |

| C-H stretch (Adamantyl & Propyl) | 2850-2980 | Strong |

| CH₂ bend | ~1465 | Medium |

| C-O stretch | ~1050 | Strong |

| Adamantyl cage vibrations | 700-1300 | Medium-Weak |

Note: The predicted wavenumbers are approximate and would be refined by specific DFT calculations. The intensity and broadness are qualitative predictions based on typical spectra of similar compounds.

V. 2 2 Adamantyl Propan 1 Ol As a Molecular Building Block in Advanced Materials and Supramolecular Architectures

Utilization in Polymer Chemistry

The incorporation of the 2-(2-adamantyl)propyl group into polymer chains imparts significant changes to the material's properties, leveraging the inherent rigidity and thermal stability of the adamantane (B196018) core. wikipedia.orgacs.org

The chemical utility of 2-(2-Adamantyl)propan-1-ol as a precursor for polymer synthesis lies in its terminal hydroxyl (-OH) group. This functional group provides a convenient site for modification, allowing the adamantane moiety to be attached to a polymerizable unit. A common and straightforward strategy is the esterification of the alcohol with an unsaturated carboxylic acid or its derivative, such as acryloyl chloride or methacryloyl chloride. This reaction yields the corresponding 2-(2-adamantyl)propyl (meth)acrylate monomer.

This monomer, now containing a polymerizable vinyl group, can participate in various polymerization reactions, including free-radical polymerization, to form a polymer with adamantane groups regularly spaced along the side chains. The synthesis of adamantane-based monomers is a critical step in creating polymers with precisely engineered properties. researchgate.net For instance, the reaction of the methyl ester of adamantane carboxylic-1 acid with methyl magnesium iodide has been used to produce 2-(1-adamantyl)-propanol-2, a related tertiary alcohol, demonstrating a viable pathway for creating adamantyl-containing alcohol precursors. dtic.mil

The introduction of the bulky 2-(2-adamantyl)propyl side group has a profound effect on the macroscopic properties of the resulting polymer. The adamantane cage is exceptionally rigid and sterically demanding, which translates directly to the polymer's characteristics. wikipedia.orgacs.org

Rigidity and Chain Stiffness: The sheer size of the adamantyl group restricts the rotational freedom of the polymer backbone. This steric hindrance leads to a significant increase in chain stiffness, resulting in materials that are more rigid and less flexible compared to their non-adamantane-containing analogues (e.g., poly(methyl methacrylate)). acs.orgdntb.gov.ua

Thermal Performance: A key benefit of incorporating adamantane is the enhancement of thermal stability. The rigid structure and high melting point of adamantane itself (270 °C) contribute to a higher glass transition temperature (T_g) in the polymer. wikipedia.org A higher T_g means the polymer can maintain its structural integrity and mechanical properties at elevated temperatures. Studies on poly(1-adamantyl methacrylate) confirm that the adamantyl group significantly impacts the thermal properties of the polymer. acs.org

Table 1: Effect of Adamantyl Group on Polymer Properties

| Polymer System | Property Investigated | Observed Effect of Adamantyl Group | Reference |

|---|---|---|---|

| Poly(1-adamantyl methacrylate) | Thermal Properties (T_g) | Significant increase in glass transition temperature, enhancing thermal stability. | acs.org |

| General Polymers | Mechanical Properties | Increased rigidity and hardness due to the bulky pendant group. | wikipedia.org |

| Poly(dialkyl fumarate)s | Chain Structure | Formation of rigid, less-flexible polymer chains. | dntb.gov.ua |

| Lipid Systems | Molecular Shape & Packing | The adamantyl group imparts a characteristic conical structure due to steric hindrance, influencing membrane properties. | acs.org |

Adamantane-containing polymers have found a critical application in the microelectronics industry as components of functional resins, particularly photoresists. Photoresists are light-sensitive materials used to pattern semiconductor wafers during the lithography process. The incorporation of adamantane derivatives, synthesized from precursors like 1,3-adamantanediol, into these resins imparts several desirable properties. acs.org These include excellent heat resistance and, crucially, high etch resistance. The stable, cage-like structure of adamantane is less susceptible to degradation by the aggressive chemical plasmas used in the etching steps of microfabrication, allowing for the transfer of smaller and more precise patterns. acs.org

Supramolecular Chemistry and Self-Assembly

Beyond covalent polymer chemistry, the adamantane moiety is a cornerstone of supramolecular chemistry. nih.govresearchgate.net Its well-defined size, shape, and lipophilicity make it an ideal "guest" molecule for self-assembly processes driven by non-covalent interactions. digitellinc.comnih.gov

The 2-adamantyl group exhibits a remarkable ability to form stable inclusion complexes with various macrocyclic host molecules. This host-guest interaction is a fundamental principle in building supramolecular structures. nih.gov

Cyclodextrins (CDs): Adamantane derivatives are known to be excellent guest molecules for β-cyclodextrin. nih.govnih.gov The interior of the β-cyclodextrin torus is hydrophobic, providing a perfect binding pocket for the lipophilic adamantane cage. This interaction, driven primarily by the hydrophobic effect, results in the formation of a stable 1:1 inclusion complex with high association constants, typically in the range of 10³–10⁵ M⁻¹. nih.govmdpi.com

Cucurbiturils (CBs): The adamantane cage also fits ideally within the cavity of cucurbit aps.orguril (CB aps.org). nih.govnsf.gov The binding affinity is exceptionally strong, often significantly higher than with β-cyclodextrin. This enhanced stability is attributed not only to hydrophobic interactions but also to favorable van der Waals contacts between the guest and the host's inner surface. nsf.gov The resulting supramolecular system is robust and has been explored for applications ranging from drug delivery to materials assembly. nih.gov

Table 2: Host-Guest Complexation with Adamantane Derivatives

| Host Molecule | Guest Moiety | Typical Association Constant (K_a) | Primary Driving Force | Reference |

|---|---|---|---|---|

| β-Cyclodextrin | Adamantane | 10³ - 10⁵ M⁻¹ | Hydrophobic interactions | nih.govmdpi.com |

| Cucurbit aps.orguril (CB aps.org) | Adamantane | >10¹² M⁻¹ (for some derivatives) | Hydrophobic interactions, van der Waals forces | nih.govnsf.gov |

The predictable behavior of the adamantane group makes it a powerful "tecton," or programmed building block, for designing self-assembling systems. aps.org The core design principles revolve around its unique structural and chemical properties.

Structural Rigidity and Shape Persistence: Adamantane is the smallest unit of a diamond crystal lattice, giving it unparalleled rigidity and a well-defined, nearly spherical shape. wikipedia.orgaps.org When incorporated into a larger molecule like this compound, it acts as a rigid scaffold, directing the spatial orientation of other functional groups.

Controlled Non-Covalent Interactions: Self-assembly is governed by a network of weak, non-covalent forces. The adamantyl group can be used to control these interactions with high precision. Its strong and specific binding to host macrocycles provides a reliable "lock-and-key" mechanism to link molecular components together. nih.gov Furthermore, the van der Waals forces and hydrophobic interactions between adamantane units themselves can drive the aggregation and ordering of molecules into larger structures. digitellinc.comnih.gov

By functionalizing the core molecule, for example, by modifying the hydroxyl group of this compound, chemists can create "programmed" building blocks. These blocks can then spontaneously organize into complex, ordered architectures such as molecular sponges, polymer-like chains, or other nanostructures, driven by the cooperative effect of these well-understood non-covalent interactions. digitellinc.comaps.orgrsc.org

Fabrication of Higher-Order Molecular Assemblies

The adamantane moiety is a cornerstone in host-guest chemistry, frequently utilized for its ability to form stable inclusion complexes with various macrocyclic hosts like cyclodextrins and cucurbiturils. This strong and specific recognition is a driving force for the self-assembly of molecules into well-defined, higher-order structures. While research often highlights the 1-adamantyl isomer, the principles of supramolecular assembly are broadly applicable across adamantane derivatives.

The fabrication of these assemblies relies on the precise control of non-covalent interactions. The lipophilic adamantane group acts as a "sticky node," promoting aggregation through van der Waals forces, while the hydroxyl group on the propanol (B110389) chain of this compound can participate in hydrogen bonding. This dual functionality allows for the programmed assembly of molecules into predictable patterns, a key principle of crystal engineering. The result is the formation of complex architectures such as molecular crystals, self-associating amphiphiles, and other supramolecular structures.

Table 1: Key Interactions in Adamantane-Based Molecular Assembly

| Interaction Type | Participating Group | Role in Assembly |

|---|---|---|

| Host-Guest Interaction | Adamantane Cage | Forms stable complexes with macrocycles (e.g., cyclodextrins), directing assembly. |

| van der Waals Forces | Adamantane Cage | Promotes lipophilic aggregation and packing. |

These assemblies have potential applications in areas like drug delivery and the development of novel materials with tailored properties.

Advanced Functional Materials Development

The incorporation of adamantane derivatives into materials can impart desirable characteristics such as enhanced stability and specific electronic or optical properties. The rigid adamantane scaffold serves as an insulating component or a structural anchor in the design of functional materials.

Role in Nonlinear Optical Materials

First-principles investigations into crystals made from chemically functionalized adamantane molecules suggest their potential in optical applications. These studies indicate that such molecular crystals can possess wide and direct bandgaps, which is a crucial property for materials intended for use in the ultraviolet spectrum. By functionalizing the adamantane core, it is possible to engineer the electronic and, consequently, the optical properties of the resulting material.

Table 2: Predicted Properties of Functionalized Adamantane Crystals

| Property | Value/Characteristic | Potential Application | Reference |

|---|---|---|---|

| Electronic Bandgap | Wide and Direct (e.g., 3.8 - 4.2 eV) | Ultraviolet optical devices | |

| Dielectric Constant | Low-κ (e.g., 2.8 - 3.0) | Insulators in nano-electronics |

Integration into Nanostructured Systems

The use of adamantane as a building block extends to the field of nanotechnology, where it can be incorporated into various nanostructured systems. The bottom-up synthesis of nanomaterials, a concept that combines nanotechnology with supramolecular chemistry, allows for the creation of functional materials from molecular components.

Adamantane derivatives can be used to construct hybrid nanostructures, where the adamantane unit acts as a robust anchor or a linker. For instance, adamantane-functionalized molecules can self-assemble on surfaces or be integrated into larger nanodevices. Theoretical studies have proposed using functionalized adamantane crystals as space-fillers between conducting wires in nanodevices or as components in nano-electro-mechanical systems (NEMS), owing to their mechanical robustness and insulating properties. The ability to form predictable assemblies makes adamantane derivatives, including this compound, valuable components for the precise engineering of nanostructures.

Vi. Future Research Perspectives and Emerging Directions for 2 2 Adamantyl Propan 1 Ol Chemistry

Exploration of Unconventional Synthetic Pathways

Traditional synthesis of functionalized adamantanes often involves multi-step sequences starting from adamantane (B196018) itself or a pre-functionalized derivative. nih.gov These methods can be lengthy and sometimes lack efficiency. Future research will likely focus on more direct and unconventional strategies to access molecules like 2-(2-Adamantyl)propan-1-ol.

Direct C–H Functionalization: A major challenge in adamantane chemistry is the selective functionalization of its strong C–H bonds. nih.govchemrxiv.org Emerging methods in catalysis are providing new solutions. Photocatalysis, in conjunction with hydrogen atom transfer (HAT), has shown remarkable potential for the direct alkylation of adamantane's C–H bonds. chemrxiv.orgchemrxiv.orgacs.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and streamlined route. nih.gov Future studies could adapt these photocatalytic methods to directly couple a propanol-equivalent unit to the secondary position of the adamantane core, potentially offering a novel and efficient synthesis of this compound.

Transition Metal-Catalyzed Cross-Coupling: While traditionally used for sp²-hybridized carbons, modern cross-coupling reactions are increasingly being applied to sp³ centers. The development of new ligands and catalytic systems could enable the direct coupling of a 2-haloadamantane with a suitable propanol-derived organometallic reagent. This would provide a modular and flexible approach to this compound and a library of related derivatives.

The table below compares potential unconventional synthetic routes to a hypothetical traditional route for this compound.

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

| Direct C–H Functionalization (e.g., Photocatalysis) | Single-step conversion of adamantane C–H bond. | Atom economy, reduced step count, access to novel derivatives. | Development of selective catalysts for C2 position, optimization of reaction conditions. chemrxiv.orgchemrxiv.org |

| Modern Cross-Coupling | Coupling of a pre-functionalized 2-adamantyl electrophile. | Modularity, functional group tolerance, controlled regioselectivity. | Design of efficient catalysts and ligands for sp³-sp³ coupling. |

| Ring Expansion/Contraction | Synthesis from adamantane homologues like protoadamantanes. | Access to specific stereoisomers and complex substitution patterns. mdpi.com | Exploration of new rearrangement precursors and conditions. |

| Traditional Multi-Step Synthesis | Sequential functionalization starting from adamantane. | Well-established reactions, predictable outcomes. | Often lower overall yield, more waste generation. nih.gov |

Advanced Characterization Techniques for Structural and Dynamic Properties

The compact and highly symmetric nature of polycyclic cages like adamantane can present challenges for structural elucidation, often leading to overlapping signals in standard NMR spectra. scielo.org.za A thorough understanding of the precise three-dimensional structure, conformation, and dynamic behavior of this compound is critical for its future application, necessitating the use of advanced characterization methods.

Two-Dimensional NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of complex adamantane derivatives. scielo.org.za These methods reveal through-bond connectivity, allowing for precise mapping of the propanol (B110389) substituent onto the C2 position of the adamantane cage. For a molecule like this compound, these techniques would be crucial to confirm its constitution and differentiate it from other isomers.

Computational Chemistry: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for complementing experimental data. nih.govresearchgate.net DFT can be used to:

Predict Optimized Geometries: Determine the most stable conformation of the molecule, including bond lengths and angles. rongyaobio.com

Simulate NMR Spectra: Calculate theoretical chemical shifts and coupling constants, which can be compared with experimental data to validate structural assignments.

Analyze Electronic Structure: Investigate the distribution of electrons and molecular orbitals, providing insight into the molecule's reactivity and intermolecular interactions. rongyaobio.com

Future research will likely see an integrated approach, where advanced NMR experiments and high-level computational modeling are used in concert to build a comprehensive picture of the structural and electronic properties of this compound. mdpi.com

Rational Design of Multifunctional Adamantyl Scaffolds for Diverse Applications

The adamantane cage is not merely a bulky, lipophilic group; it is a rigid and predictable scaffold that can be used to orient functional groups in precise three-dimensional space. researchgate.netingentaconnect.com This property is increasingly exploited in medicinal chemistry and materials science. pensoft.netresearchgate.net this compound can be envisioned as a versatile building block for the rational design of more complex, multifunctional molecules.

In Medicinal Chemistry: The adamantane moiety is a key component in several approved drugs, where it often enhances pharmacokinetic properties by increasing lipophilicity and metabolic stability. nih.govmdpi.comnih.gov The secondary attachment point and the primary alcohol handle on this compound offer distinct vectors for chemical modification. The alcohol can be readily converted into esters, ethers, or amines, allowing for the attachment of pharmacophores or linkers. The adamantane cage itself can serve as a rigid core to present these appended groups for optimal interaction with biological targets like enzymes or receptors. nih.gov

In Supramolecular Chemistry: The adamantyl group is a classic "guest" for "host" molecules like cyclodextrins, forming stable inclusion complexes. pensoft.net This interaction is the basis for creating drug delivery systems, stimuli-responsive materials, and self-assembling nanostructures. mdpi.comnih.gov The 2-substituted pattern of this compound could lead to different binding geometries and affinities with host molecules compared to the more common 1-substituted derivatives, opening new avenues for designing novel supramolecular systems.

| Application Area | Role of this compound Scaffold | Key Properties Exploited | Potential Outcome |

| Drug Discovery | A rigid core for orienting pharmacophores. | Rigidity, lipophilicity, metabolic stability. researchgate.netmdpi.com | New therapeutic agents with improved efficacy and pharmacokinetics. |

| Supramolecular Chemistry | A guest molecule for host-guest complexation. | Defined size and shape, hydrophobicity. pensoft.net | Smart drug delivery systems, responsive gels, molecular sensors. |

| Polymer Chemistry | A bulky pendant group or cross-linking agent. | Bulkiness, thermal stability, defined geometry. usm.edu | Polymers with high glass transition temperatures and enhanced mechanical properties. |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique properties of adamantane make it an attractive component for advanced materials, creating a fertile ground for interdisciplinary research. wikipedia.org The incorporation of adamantane units into polymers can significantly enhance their thermal stability, mechanical strength, and glass transition temperature (Tg). usm.eduacs.orgresearchgate.net

This compound, with its reactive hydroxyl group, is an ideal monomer or modifying agent for creating novel adamantane-containing polymers. Through esterification or etherification reactions, it could be incorporated as a pendant group into polymer chains such as acrylates or epoxies. The bulky adamantane cage would restrict chain mobility, leading to materials with higher stiffness and thermal resistance. usm.edu

Furthermore, the synthesis of bifunctional derivatives of this compound could lead to new cross-linkers for creating three-dimensional polymer networks. These networks could find applications as high-performance coatings, advanced composites, or thermally stable plastics. The collaboration between organic chemists, who can design and synthesize novel adamantane monomers, and materials scientists, who can polymerize them and characterize the resulting materials, will be essential for unlocking the full potential of these systems. rsc.org

Q & A

Q. What are the common synthetic routes for 2-(2-Adamantyl)propan-1-ol, and how can purity be optimized?

- Methodological Answer : A typical synthesis involves bromination of adamantane to generate 1-bromoadamantane, followed by a Grignard reaction with magnesium in anhydrous ether. The Grignard reagent is then reacted with a carbonyl compound (e.g., an aldehyde or ketone) to form the alcohol. For purity optimization:

- Use anhydrous conditions to prevent side reactions with moisture .

- Purify intermediates via column chromatography or recrystallization.

- Confirm purity using GC (>97% purity achievable) .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : and NMR to identify adamantyl proton environments (e.g., δ 1.6–2.2 ppm for adamantane CH groups) and the propanol backbone .

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and spatial arrangement of the adamantyl group .

- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 194.31 for CHO) .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid moisture and oxidizing agents to prevent decomposition. Stability is enhanced by minimizing exposure to high temperatures (>25°C) .

Advanced Research Questions

Q. How does the adamantyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The adamantyl group’s steric bulk hinders nucleophilic attack at the β-carbon of the propanol chain. This effect can be quantified by comparing reaction rates with non-adamantyl analogs. For example:

- In SN2 reactions, reduced reactivity is observed due to steric shielding .

- Computational modeling (DFT) can predict transition-state geometries and activation energies .

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions. To resolve:

- Standardize solvent systems (e.g., use DMSO-d for NMR solubility tests).

- Perform temperature-controlled solubility assays (e.g., 25°C vs. 40°C).

- Compare results with structurally similar adamantyl derivatives (e.g., 2-(1-Adamantyl)phenol) to identify trends .

Q. What strategies are effective for enhancing the compound’s bioavailability in biological studies?

- Methodological Answer : The adamantyl group improves membrane permeability due to its lipophilicity. To further enhance bioavailability:

- Derivatize the hydroxyl group into prodrugs (e.g., ester or phosphate conjugates) .

- Use nanoformulations (e.g., liposomes) to improve aqueous solubility .

- Conduct in vitro assays (e.g., Caco-2 cell monolayers) to measure permeability coefficients .

Q. How can reaction yields be optimized in large-scale syntheses of this compound?

- Methodological Answer :

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps.

- Temperature control : Maintain Grignard reaction temperatures between 0–5°C to suppress side reactions .

- Workflow automation : Use continuous-flow reactors to improve consistency and scalability .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity data?

- Methodological Answer :

- Validate assay conditions (e.g., cell lines, incubation times) against published protocols.

- Compare IC values with structurally related compounds (e.g., 1-Adamantylamine derivatives) to identify outliers .

- Perform dose-response curves in triplicate to ensure reproducibility .

Q. What analytical techniques are critical for detecting decomposition products during storage?

- Methodological Answer :

- HPLC-MS : Monitor for oxidation products (e.g., ketones from alcohol dehydrogenation).

- TGA/DSC : Assess thermal stability and decomposition thresholds .

- FTIR : Detect carbonyl formation (e.g., C=O stretches at ~1700 cm) .

Experimental Design

Q. How to design a study investigating the stereochemical effects of this compound in chiral catalysis?

- Methodological Answer :

- Synthesize enantiomerically pure forms via asymmetric catalysis (e.g., chiral auxiliaries or enzymes).

- Test catalytic activity in asymmetric aldol reactions, comparing enantiomeric excess (ee) using chiral HPLC .

- Computational docking studies (e.g., AutoDock) can predict interactions with chiral substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.